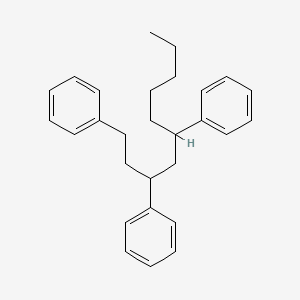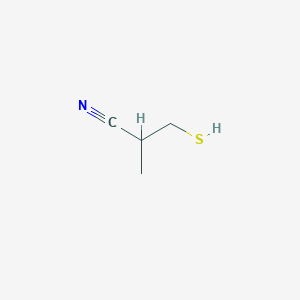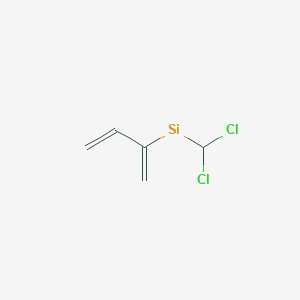![molecular formula C33H40O5 B14689404 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol CAS No. 26022-00-4](/img/structure/B14689404.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is a complex phenol-formaldehyde resin. This compound is widely used in various industrial applications, particularly in adhesives, coatings, and molding compounds. It is known for its excellent thermal stability, mechanical strength, and chemical resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the polymerization of formaldehyde with the respective phenolic compounds. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves the controlled reaction of formaldehyde with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol), and 4-methylphenol in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired polymer characteristics .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this polymer include oxidizing agents like hydrogen peroxide and substitution reagents such as halogens and alkylating agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this polymer include oxidized derivatives and substituted polymers with enhanced thermal and mechanical properties .
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of high-performance adhesives, coatings, and molding compounds.
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the interaction of its phenolic groups with various molecular targets. The polymer’s phenolic groups can form hydrogen bonds and other interactions with substrates, leading to enhanced adhesion and mechanical properties. The pathways involved in these interactions are influenced by the polymer’s molecular structure and the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Phenol-formaldehyde resin: A simpler polymer with similar adhesive properties but lower thermal stability.
Bisphenol A-formaldehyde resin: Known for its high mechanical strength but less chemical resistance compared to the target polymer.
Uniqueness
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for demanding industrial applications where other polymers may fail .
Propiedades
Número CAS |
26022-00-4 |
|---|---|
Fórmula molecular |
C33H40O5 |
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol |
InChI |
InChI=1S/C15H16O2.C10H14O.C7H8O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-6-2-4-7(8)5-3-6;1-2/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;2-5,8H,1H3;1H2 |
Clave InChI |
YTHDLYIZJOHIHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
Números CAS relacionados |
26022-00-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


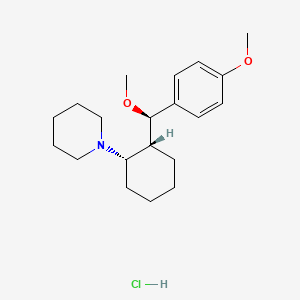

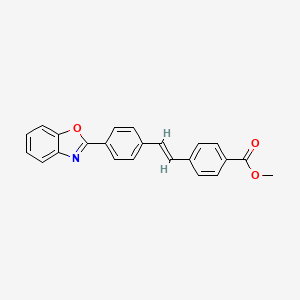
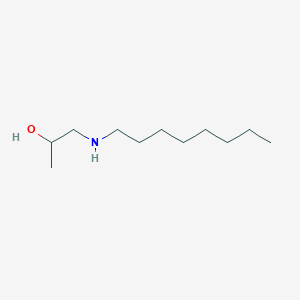
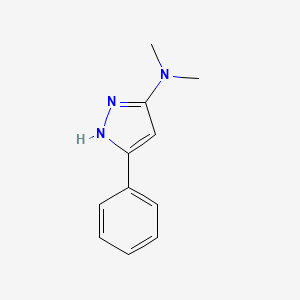
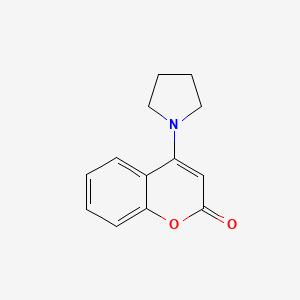
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
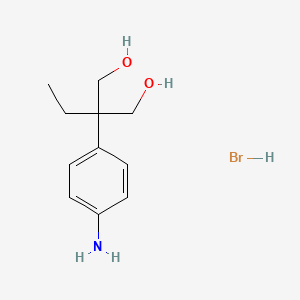

![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
